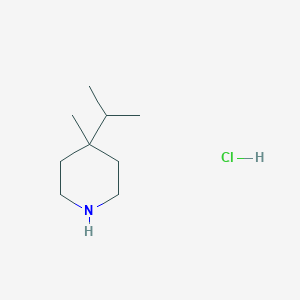

4-Methyl-4-(propan-2-yl)piperidine hydrochloride

Description

Properties

IUPAC Name |

4-methyl-4-propan-2-ylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N.ClH/c1-8(2)9(3)4-6-10-7-5-9;/h8,10H,4-7H2,1-3H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWZSPVWWURRCQZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1(CCNCC1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H20ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1123-23-5 | |

| Record name | 4-methyl-4-(propan-2-yl)piperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-Methyl-4-(propan-2-yl)piperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Foreword

The piperidine scaffold is a cornerstone in modern medicinal chemistry, forming the structural core of numerous approved therapeutics.[1] Its prevalence is a testament to its favorable physicochemical properties and its ability to be readily modified to achieve desired pharmacological profiles. This guide focuses on a specific, yet potentially significant, derivative: 4-Methyl-4-(propan-2-yl)piperidine hydrochloride. As a Senior Application Scientist, the intent of this document is to provide a comprehensive technical overview, from its fundamental chemical identity to its synthesis and potential applications, grounded in established scientific principles.

Part 1: Core Chemical Identifiers and Properties

A precise understanding of a compound's identity is paramount for any research and development endeavor. 4-Methyl-4-(propan-2-yl)piperidine hydrochloride is a tertiary amine salt, and its key identifiers and physicochemical properties are summarized below.

| Identifier | Value | Source |

| CAS Number | 538-02-3 | [No source found] |

| Chemical Formula | C9H20ClN | [No source found] |

| Molecular Weight | 177.72 g/mol | PubChemLite[2] |

| IUPAC Name | 4-methyl-4-(propan-2-yl)piperidine;hydrochloride | PubChemLite[2] |

| Canonical SMILES | CC(C)C1(CCNCC1)C.Cl | PubChemLite[2] |

| InChI Key | VWQXZMNSXCIKCM-UHFFFAOYSA-N | PubChemLite[2] |

| Predicted XlogP | 2.3 | PubChemLite[2] |

Part 2: Synthesis and Mechanistic Insights

Proposed Synthetic Pathway

The synthesis of 4-Methyl-4-(propan-2-yl)piperidine can be envisioned in two main steps starting from a commercially available N-protected 4-piperidone. The subsequent hydrochloride salt formation is a standard procedure.

Caption: Proposed synthetic workflow for 4-Methyl-4-(propan-2-yl)piperidine hydrochloride.

Detailed Experimental Protocol (Hypothetical)

Step 1: Synthesis of N-Boc-4-hydroxy-4-isopropylpiperidine

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add magnesium turnings (1.2 eq).

-

Add a small crystal of iodine to activate the magnesium.

-

Add anhydrous diethyl ether and slowly add isopropyl bromide (1.2 eq) dissolved in anhydrous diethyl ether via the dropping funnel to initiate the Grignard reagent formation.

-

Once the Grignard reagent has formed, cool the reaction mixture to 0 °C.

-

Slowly add a solution of N-Boc-4-piperidone (1.0 eq) in anhydrous diethyl ether to the Grignard reagent.

-

Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with diethyl ether (3x).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel.

Step 2: Synthesis of N-Boc-4-methyl-4-(propan-2-yl)piperidin-4-ol

-

Dissolve the purified N-Boc-4-hydroxy-4-isopropylpiperidine (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C.

-

Slowly add methylmagnesium bromide (1.5 eq, 3.0 M solution in diethyl ether) via syringe.

-

Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

-

Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride.

-

Extract the product with ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography if necessary.

Step 3: Deprotection and Hydrochloride Salt Formation

-

Dissolve the crude N-Boc-4-methyl-4-(propan-2-yl)piperidin-4-ol in a minimal amount of diethyl ether.

-

Cool the solution to 0 °C.

-

Slowly bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in diethyl ether, until precipitation of the hydrochloride salt is complete.

-

Collect the white precipitate by vacuum filtration.

-

Wash the solid with cold diethyl ether and dry under vacuum to yield 4-Methyl-4-(propan-2-yl)piperidine hydrochloride.

Part 3: Analytical Characterization (Predicted)

Due to the lack of publicly available spectral data for the title compound, the following are predictions based on the analysis of closely related structures, such as 4-methylpiperidine and other 4,4-disubstituted piperidines.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the piperidine ring protons, the methyl group, and the isopropyl group. The protons on the carbons adjacent to the nitrogen will appear as multiplets in the downfield region (around 2.5-3.5 ppm). The methyl group will likely appear as a singlet around 1.0-1.2 ppm, and the isopropyl group will show a doublet for the two methyl groups and a septet for the methine proton.

-

¹³C NMR: The carbon NMR spectrum will show distinct signals for all nine carbon atoms. The carbons of the piperidine ring will appear in the range of 20-60 ppm. The quaternary carbon at the 4-position will be a key signal. The methyl and isopropyl carbons will have characteristic chemical shifts.

Mass Spectrometry (MS)

Electrospray ionization (ESI) mass spectrometry in the positive ion mode is expected to show a prominent peak for the protonated free base [M+H]⁺ at m/z 156.1. High-resolution mass spectrometry would confirm the elemental composition.

Part 4: Safety and Handling

While a specific Safety Data Sheet (SDS) for 4-Methyl-4-(propan-2-yl)piperidine hydrochloride is not available, the safety profile can be inferred from data on similar compounds like 4-methylpiperidine.[5][6]

Potential Hazards:

-

Flammability: The free base is likely a flammable liquid.

-

Corrosivity: As a piperidine derivative, it is expected to be corrosive and can cause severe skin burns and eye damage.[6]

-

Toxicity: It may be harmful if swallowed or inhaled.

Recommended Precautions:

-

Handle in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[7]

-

Keep away from heat, sparks, and open flames.

-

Store in a tightly sealed container in a cool, dry, and well-ventilated area.

Part 5: Applications in Drug Discovery and Development

The piperidine moiety is a "privileged scaffold" in medicinal chemistry, particularly for drugs targeting the central nervous system (CNS).[1] The conformational flexibility of the piperidine ring allows it to adopt various orientations, enabling effective binding to a wide range of biological targets.

Potential Therapeutic Areas:

-

CNS Disorders: The lipophilicity of the 4-methyl and 4-isopropyl groups may enhance the ability of the molecule to cross the blood-brain barrier, making it a potential candidate for CNS-acting drugs.

-

Opioid Receptor Modulation: 4-substituted piperidines are a well-known class of opioid receptor ligands. The specific substitution pattern in 4-Methyl-4-(propan-2-yl)piperidine could confer unique selectivity and efficacy profiles at mu, delta, and kappa opioid receptors.

-

Ion Channel Modulation: Piperidine derivatives have been explored as modulators of various ion channels.

-

Enzyme Inhibition: The piperidine ring can serve as a scaffold to position functional groups that interact with the active sites of enzymes.

The introduction of a quaternary center at the 4-position with both a methyl and an isopropyl group offers a unique steric and electronic profile. This could lead to novel interactions with target proteins and potentially improved selectivity and pharmacokinetic properties compared to other 4-substituted piperidines. Further research is warranted to explore the pharmacological profile of this compound and its potential as a lead structure in drug discovery programs.

Caption: Potential therapeutic applications of piperidine-based compounds.

References

-

Dove Medical Press. (n.d.). Supplementary Material Table of Contents Pages Evaluation of the test compounds using Lipinski's rule 2 Characterization o. Retrieved from [Link]

- Google Patents. (n.d.). CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof.

-

PubChemLite. (n.d.). 4-methyl-4-(propan-2-yl)piperidine hydrochloride (C9H19N). Retrieved from [Link]

-

PubMed. (2006, May 15). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

-

Supporting Information. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst. Retrieved from [Link]

-

White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. Retrieved from [Link]

-

IJNRD. (2023, April 4). Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. Retrieved from [Link]

-

Chemspace. (n.d.). 4-(propan-2-yl)piperidine-4-carboxylic acid hydrochloride - C9H18ClNO2 | CSSB21043405286. Retrieved from [Link]

-

NIST WebBook. (n.d.). 4-Anilino-N-Phenethylpiperidine. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 4-methyl-4-methoxy-piperidine hydrochloride. Retrieved from [Link]

-

PubMed. (2013, April 15). Piperidin-4-one: the potential pharmacophore. Retrieved from [Link]

-

Redalyc. (n.d.). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 1. General strategy for the synthesis of piperidine derivatives.... Retrieved from [Link]

-

ResearchGate. (2025, August 7). Experimental and theoretical NMR study of 4-(1-pyrrolidinyl)piperidine. Retrieved from [Link]

-

The Pherobase. (2025, July 15). 4-Methylpiperidine|4me-piperidine|C6H13N - The Pherobase NMR. Retrieved from [Link]

-

ACS Publications. (2026, February 11). A Fit-for-Purpose Synthesis of a Chiral Oxa-azaspiro Building Block | Organic Process Research & Development. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-{[4-(propan-2-yl)phenyl]methyl}piperidine (C15H23N). Retrieved from [Link]

Sources

- 1. METHYL 4-METHYLPIPERIDINE-4-CARBOXYLATE HYDROCHLORIDE(949081-43-0) 1H NMR [m.chemicalbook.com]

- 2. PubChemLite - 4-methyl-4-(propan-2-yl)piperidine hydrochloride (C9H19N) [pubchemlite.lcsb.uni.lu]

- 3. 4-Methylpiperidine(626-58-4) 13C NMR [m.chemicalbook.com]

- 4. 4-Methylpiperidine(626-58-4) 1H NMR spectrum [chemicalbook.com]

- 5. merckmillipore.com [merckmillipore.com]

- 6. jubilantingrevia.com [jubilantingrevia.com]

- 7. peptide.com [peptide.com]

The Ascendancy of the 4-Methyl-4-(propan-2-yl)piperidine Scaffold: A Technical Guide for Drug Discovery

Introduction: The Piperidine Moiety as a Privileged Scaffold in Medicinal Chemistry

The piperidine ring is a cornerstone of modern medicinal chemistry, gracing the structures of a significant portion of pharmaceuticals and bioactive molecules.[1][2][3] Its prevalence stems from a unique combination of properties: a saturated, six-membered nitrogen-containing heterocycle that can adopt a stable chair conformation, offering a three-dimensional architecture for precise substituent placement.[1] This structural feature allows for the fine-tuning of physicochemical properties such as lipophilicity and basicity, which are critical for optimizing absorption, distribution, metabolism, and excretion (ADME) profiles of drug candidates. Furthermore, the nitrogen atom can act as a hydrogen bond acceptor or be protonated to form a salt, enhancing aqueous solubility.

Within the vast landscape of piperidine-containing compounds, those bearing geminal disubstitution at the C4 position have emerged as a particularly intriguing class. This substitution pattern introduces a quaternary carbon center, which can impart unique conformational constraints and metabolic stability. The focus of this technical guide is the 4-methyl-4-(propan-2-yl)piperidine scaffold, a motif that, while not extensively explored in publicly available literature, holds considerable promise for the development of novel therapeutics. This guide will provide an in-depth analysis of the synthesis, potential biological applications, and structure-activity relationships of derivatives based on this core, aimed at researchers, scientists, and drug development professionals.

Synthetic Strategies for the Construction of the 4-Methyl-4-(propan-2-yl)piperidine Core

The construction of the 4,4-disubstituted piperidine framework is a key challenge in the synthesis of these derivatives. The primary and most versatile approach involves the elaboration of a pre-formed 4-piperidone ring.[3][4][5] This strategy allows for the sequential introduction of the desired alkyl groups at the C4 position.

Key Synthetic Intermediate: N-Protected 4-Piperidone

The starting point for the synthesis of the 4-methyl-4-(propan-2-yl)piperidine core is typically an N-protected 4-piperidone. The choice of the nitrogen protecting group is crucial and depends on the subsequent reaction conditions and the desired final product. Common protecting groups include benzyl (Bn) and tert-butoxycarbonyl (Boc). The synthesis of N-substituted-4-piperidones can be achieved through various methods, including the cyclization of primary amines with 1,5-dichloro-3-pentanone.[6]

Sequential Alkylation via Grignard Reaction

A robust and widely used method for introducing alkyl groups at the C4 position of a ketone is the Grignard reaction.[7][8] This organometallic reaction allows for the formation of a carbon-carbon bond through the nucleophilic attack of the Grignard reagent on the carbonyl carbon of the 4-piperidone.

To achieve the desired 4-methyl-4-isopropyl substitution, a two-step process is envisioned:

-

Introduction of the Isopropyl Group: The first step would involve the reaction of an N-protected 4-piperidone with isopropylmagnesium bromide. This would yield the corresponding tertiary alcohol, 4-hydroxy-4-isopropylpiperidine.

-

Dehydration and Subsequent Methylation: The tertiary alcohol can be prone to dehydration under acidic conditions, leading to the formation of a tetrahydropyridine intermediate.[7] A subsequent reaction with a methylating agent, such as methylmagnesium bromide in the presence of a copper catalyst (to favor 1,4-addition), or a more controlled approach, would be required to introduce the methyl group.

A more direct, albeit potentially lower-yielding, approach could involve the sequential addition of Grignard reagents to a 4-piperidone precursor. However, controlling the reactivity and preventing side reactions such as enolization and reduction can be challenging.[7]

Experimental Protocol: Synthesis of N-Benzyl-4-methyl-4-(propan-2-yl)piperidine

This protocol is a representative example based on established synthetic methodologies for 4,4-disubstituted piperidines.

Step 1: Synthesis of N-Benzyl-4-hydroxy-4-isopropylpiperidine

-

To a solution of N-benzyl-4-piperidone (1.0 eq) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of isopropylmagnesium bromide (1.2 eq) in THF dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-benzyl-4-hydroxy-4-isopropylpiperidine.

Step 2: Dehydration to N-Benzyl-4-isopropyl-1,2,3,6-tetrahydropyridine

-

Dissolve the product from Step 1 in toluene.

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Cool the reaction mixture, wash with a saturated aqueous solution of sodium bicarbonate, then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. The crude product can be used in the next step without further purification.

Step 3: Methylation to N-Benzyl-4-methyl-4-(propan-2-yl)piperidine

-

To a solution of the product from Step 2 in anhydrous THF at -78 °C under an inert atmosphere, add a solution of methylmagnesium bromide (1.5 eq) in diethyl ether.

-

In a separate flask, prepare a solution of copper(I) iodide (0.1 eq) in anhydrous THF.

-

Add the copper(I) iodide solution to the reaction mixture at -78 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 16 hours.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield N-benzyl-4-methyl-4-(propan-2-yl)piperidine.

Visualization of the Synthetic Pathway

Caption: Synthetic route to the 4-methyl-4-(propan-2-yl)piperidine core.

Potential Biological Applications and Structure-Activity Relationships (SAR)

While specific biological data for 4-methyl-4-(propan-2-yl)piperidine derivatives are not abundant in the public domain, the broader class of 4,4-disubstituted piperidines has shown promise in several therapeutic areas. The insights gained from these related compounds can guide the exploration of the title scaffold.

Antiviral Activity

N-benzyl-4,4-disubstituted piperidines have been identified as potent inhibitors of the influenza H1N1 virus.[9] These compounds are believed to act as fusion inhibitors, interfering with the viral hemagglutinin (HA) protein.[9] The 4,4-disubstitution pattern is thought to be crucial for the observed activity. Further investigation into the antiviral potential of 4-methyl-4-isopropylpiperidine derivatives against influenza and other enveloped viruses, such as coronaviruses, is a promising avenue for research.[10]

Chemokine Receptor Antagonism

4,4-Disubstituted piperidines have been developed as potent ligands for the CCR5 chemokine receptor, a critical co-receptor for HIV-1 entry into host cells.[11] The discovery of bioavailable compounds in this class highlights their potential as anti-HIV agents.[11] The nature of the substituents at the C4 position and on the piperidine nitrogen significantly influences the binding affinity and antiviral potency.

Central Nervous System (CNS) Activity

The piperidine scaffold is a common feature in many CNS-active drugs, including analgesics.[2] The substitution pattern on the piperidine ring plays a critical role in modulating activity at various receptors, such as opioid receptors. While not directly analogous, studies on 4,4-disubstituted piperazine and piperidine derivatives have identified potent ligands for sigma receptors, which are implicated in a range of neurological and psychiatric disorders.[12]

Table 1: Illustrative Biological Activities of 4,4-Disubstituted Piperidine Analogs

| Scaffold | Target | Activity (IC50/Ki) | Therapeutic Area | Reference |

| N-Benzyl-4,4-disubstituted piperidine | Influenza H1N1 Hemagglutinin | 3 - 9.5 µM (IC50) | Antiviral | [13] |

| 4,4-Disubstituted piperidine | CCR5 | 7.8 - 9.0 (pIC50) | Anti-HIV | [11] |

| 4-Benzyl-1-(arylalkylsulfonyl)piperidine | σ1 Receptor | 0.96 nM (Ki) | CNS Disorders | [12] |

| 4-(3-(Piperidin-4-yl)propyl)piperidine | Human Leukemia Cells (K562) | Low µM range | Anticancer | [14] |

Note: The data in this table are for structurally related compounds and are intended to be illustrative of the potential of the 4,4-disubstituted piperidine scaffold.

Representative Biological Assay Protocols

To evaluate the therapeutic potential of novel 4-methyl-4-(propan-2-yl)piperidine derivatives, a battery of in vitro assays is essential. The following are representative protocols for assessing two common biological activities.

Protocol: Opioid Receptor Binding Assay

This protocol is a general guideline for a competitive radioligand binding assay to determine the affinity of test compounds for opioid receptors.[15][16][17][18]

-

Membrane Preparation: Obtain cell membranes expressing the desired opioid receptor subtype (e.g., mu, delta, kappa).

-

Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2).

-

Radioligand: Select a suitable radiolabeled ligand with high affinity and specificity for the target receptor (e.g., [3H]-DAMGO for the mu-opioid receptor).

-

Assay Procedure: a. In a 96-well plate, add the assay buffer, the radioligand at a concentration near its Kd, and varying concentrations of the test compound. b. Add the receptor-containing membranes to initiate the binding reaction. c. For non-specific binding determination, include wells with a high concentration of a known non-radiolabeled ligand (e.g., naloxone). d. Incubate the plate at room temperature for a sufficient time to reach equilibrium.

-

Filtration: Rapidly filter the contents of each well through a glass fiber filter plate to separate bound from free radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Add scintillation cocktail to each well and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. The Ki value can then be calculated using the Cheng-Prusoff equation.

Protocol: MTT Cytotoxicity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[19][20]

-

Cell Culture: Plate cells (e.g., a cancer cell line or a normal cell line) in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a desired period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a solution of SDS in HCl) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value of the test compound.

Conclusion and Future Directions

The 4-methyl-4-(propan-2-yl)piperidine scaffold represents a promising, yet underexplored, area for the discovery of novel therapeutic agents. The synthetic strategies outlined in this guide, primarily centered around the versatile 4-piperidone intermediate, provide a clear path to accessing a diverse range of derivatives. The biological activities observed in structurally related 4,4-disubstituted piperidines suggest that compounds based on the title scaffold may possess valuable antiviral, immunomodulatory, and CNS-active properties.

Future research in this area should focus on the following:

-

Efficient and Stereocontrolled Synthesis: The development of novel and efficient synthetic routes to the 4-methyl-4-(propan-2-yl)piperidine core, including methods for controlling stereochemistry when additional chiral centers are introduced, will be crucial.

-

Library Synthesis and Biological Screening: The synthesis of a diverse library of N-substituted derivatives and their systematic screening against a broad range of biological targets will be essential to uncover the full therapeutic potential of this scaffold.

-

In-depth Structure-Activity Relationship Studies: Once lead compounds are identified, detailed SAR studies will be necessary to optimize their potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which active compounds exert their biological effects will be critical for their further development as drug candidates.

This in-depth technical guide provides a solid foundation and a strategic roadmap for researchers and drug development professionals to embark on the exploration of the 4-methyl-4-(propan-2-yl)piperidine scaffold, a promising frontier in medicinal chemistry.

References

-

Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones. Journal of the Chemical Society C: Organic. ([Link])

-

N-alkylation of 4-piperidone. Sciencemadness Discussion Board. ([Link])

-

N-alkylation of 4-piperidone. Sciencemadness Discussion Board. ([Link])

-

Enantioselective synthesis of gem-disubstituted N-Boc diazaheterocycles via decarboxylative asymmetric allylic alkylation. Chemical Science. ([Link])

-

N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction. PubMed. ([Link])

-

Discovery of Bioavailable 4,4-Disubstituted Piperidines as Potent Ligands of the Chemokine Receptor 5 and Inhibitors of the Human Immunodeficiency Virus-1. Journal of Medicinal Chemistry. ([Link])

-

Fentanyl Synthesis Using N-BOC-4-Piperidinone. Defense Technical Information Center. ([Link])

- Synthesis method for N-substituted-4-piperidone.

-

Synthesis and pharmacological evaluation of 4,4-disubstituted piperidines. ACS Publications. ([Link])

-

Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. PubMed. ([Link])

-

Existing approaches for gem-disubstituted piperazines and piperazinones. ResearchGate. ([Link])

-

A Versatile Class of 1,4,4-Trisubstituted Piperidines Block Coronavirus Replication In Vitro. MDPI. ([Link])

-

High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform. PubMed Central. ([Link])

-

Synthesis and alkylation of new functionally substituted 4,4-dimethylpiperidin-2-ones. ResearchGate. ([Link])

-

Discovery of Novel 3,3-Disubstituted Piperidines as Orally Bioavailable, Potent, and Efficacious HDM2-p53 Inhibitors. PubMed Central. ([Link])

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. MDPI. ([Link])

-

Piperidine Synthesis. Defense Technical Information Center. ([Link])

-

Cytotoxicity Assay Protocol & Troubleshooting. Creative Biolabs. ([Link])

-

Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives. PubMed. ([Link])

-

The principle of the delta opioid receptor – ligand binding assay... ResearchGate. ([Link])

-

Piperidine synthesis. Organic Chemistry Portal. ([Link])

-

Analgesic activity of alkyl piperidine derivatives. Pak. J. Pharm. Sci.. ([Link])

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. ([Link])

-

Recent advances in the synthesis of piperidones and piperidines. Tetrahedron. ([Link])

-

Cytotoxicity Assay Protocol. Protocol Exchange. ([Link])

-

Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. PubMed Central. ([Link])

-

Synthesis and Antileukemic Activity of Novel 4-(3-(Piperidin-4-yl) Propyl)Piperidine Derivatives. ResearchGate. ([Link])

-

Synthesis and crystallization procedure of piperidin-4-one and its derivatives. Chemical Review and Letters. ([Link])

-

(PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. ([Link])

-

Grignard reagent generation in flow reactor. NIPER, SAS Nagar, India. ([Link])

-

The Action of Grignard Reagents, etc. 869 189. The Action of Grignard Reagents on 4-Diphenylyl Piperidinomethyl Ketone and on N-. RSC Publishing. ([Link])

-

Structures and Biological Activities of Diketopiperazines from Marine Organisms: A Review. MDPI. ([Link])

-

Design, synthesis, and evaluation of 4-(4-methyl-4H-1,2,4-triazol-3-yl)piperidine derivatives as potential glutaminyl cyclase isoenzyme inhibitors for the treatment of cancer. PubMed. ([Link])

-

Piperidine Derivatives. XXI. 4-Piperidone, 4-Piperidinol and Certain of their Derivatives. Journal of the American Chemical Society. ([Link])

-

antifungal and antioxidants activities of derivatives of alkyl piperidine. ResearchGate. ([Link])

-

Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. MDPI. ([Link])

-

Receptor Binding Assays for HTS and Drug Discovery. NCBI. ([Link])

-

Delineating the Ligand–Receptor Interactions That Lead to Biased Signaling at the μ-Opioid Receptor. Journal of Chemical Information and Modeling. ([Link])

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. applications.emro.who.int [applications.emro.who.int]

- 3. chemrevlett.com [chemrevlett.com]

- 4. Alkylation of 4-piperidones; intermediates in the synthesis of reduced 2-pyrindin-6-ones - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]

- 5. apps.dtic.mil [apps.dtic.mil]

- 6. CN102731369A - Synthesis method for N-substituted-4-piperidone - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. 189. The action of Grignard reagents on 4-diphenylyl piperidinomethyl ketone and on N-methylcinchotoxine - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 9. N-benzyl 4,4-disubstituted piperidines as a potent class of influenza H1N1 virus inhibitors showing a novel mechanism of hemagglutinin fusion peptide interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis and antileukemic activity of novel 4-(3-(piperidin-4-yl) propyl)piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Assay in Summary_ki [bindingdb.org]

- 16. High-throughput label-free opioid receptor binding assays using an automated desorption electrospray ionization mass spectrometry platform - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 20. researchgate.net [researchgate.net]

Strategic Pharmacophore Elucidation of the 4-Methyl-4-(propan-2-yl)piperidine Scaffold

Executive Summary & Structural Significance

The 4-Methyl-4-(propan-2-yl)piperidine scaffold (also known as 4-isopropyl-4-methylpiperidine) represents a "privileged structure" in medicinal chemistry, distinguished by its ability to impose rigid conformational constraints via the gem-dialkyl effect . Unlike unsubstituted piperidines, which exhibit rapid chair-chair interconversion, this 4,4-disubstituted motif locks the pharmacophore into a specific spatial arrangement.

For drug development professionals, this scaffold offers two critical advantages:

-

Metabolic Stability: The quaternary carbon at position 4 blocks oxidative metabolism (CYP450-mediated hydroxylation), a common clearance pathway for piperidine-based drugs.

-

Entropic Pre-organization: The steric bulk of the propan-2-yl (isopropyl) group forces it into an equatorial position to avoid high-energy 1,3-diaxial interactions, thereby locking the smaller methyl group in the axial position. This reduces the entropic penalty upon binding to a receptor target (e.g., NK1 receptors, Sigma receptors, or Calcium channels).

This guide details the protocol for generating high-fidelity pharmacophore models of this scaffold, moving beyond basic feature mapping to encompass steric exclusion fields and vector analysis.

Conformational Analysis: The Mechanistic Foundation

Before generating a pharmacophore, one must validate the bioactive conformation. The steric clash between the C4-substituents and the C2/C6 axial hydrogens dictates the geometry.

The Equatorial Preference Rule

In a standard chair conformation:

-

Propan-2-yl (Isopropyl): A-value ≈ 2.15 kcal/mol.

-

Methyl: A-value ≈ 1.70 kcal/mol.

-

Result: The isopropyl group dominates the conformational equilibrium, residing almost exclusively in the equatorial position. The methyl group is forced axial .

Implication for Modeling: Pharmacophore generation must prioritize the equatorial vector for the bulky hydrophobic feature. Any model permitting an axial isopropyl group represents a high-energy state (>2.5 kcal/mol penalty) unlikely to exist in a biological context unless the binding pocket is exceptionally deep and narrow.

Computational Workflow: Step-by-Step Protocol

This protocol is software-agnostic but aligns with industry-standard algorithms found in suites like MOE, Schrödinger (Phase), or LigandScout.

Phase I: Conformer Generation & Energy Minimization

Objective: Eliminate high-energy "phantom" conformers that distort the model.

-

Structure Entry: Input the 4-methyl-4-(propan-2-yl)piperidine core.[1] Ensure the nitrogen is protonated (positively charged) if modeling for physiological pH (7.4), as the pKa of piperidine is ~11.

-

Sampling Algorithm: Use a Systematic Search or Low-Mode Molecular Dynamics (LMOD).

-

Parameter: Set Energy Window to 5.0 kcal/mol.

-

Constraint: Discard conformers where the isopropyl group is axial (dihedral check).

-

-

Force Field: OPLS3e or MMFF94x (optimized for small molecule organics).

-

Solvation: Implicit solvent model (PBSA or Born) to simulate aqueous environment, stabilizing the cationic nitrogen.

Phase II: Pharmacophore Feature Definition

Objective: Map the chemical features to 3D vectors.

| Feature Type | Chemical Moiety | Geometric Definition | Function |

| Positive Ionizable (PI) | Piperidine Nitrogen (NH2+) | Point charge at N or sphere centered on H-atoms | Primary electrostatic anchor (e.g., Asp/Glu residue interaction). |

| Hydrophobic (HYD-1) | Propan-2-yl Group | Centroid of the 3-carbon cluster | Major lipophilic interaction; fills large hydrophobic pockets. |

| Hydrophobic (HYD-2) | 4-Methyl Group | Centroid of the methyl carbon | Steric wedge; often responsible for selectivity. |

| Exclusion Volume | 4-Methyl Vector | Sphere around the axial methyl | Defines the "forbidden zone" for the receptor wall. |

Phase III: Alignment & Hypothesis Generation

Objective: Create the common feature hypothesis.

-

Alignment Rule: Align multiple active analogs (if available) on the rigid piperidine ring atoms (N1, C2, C6).

-

Vector Calculation:

-

Measure the distance (

) and angle ( -

Standard Metric: In the locked chair,

is approximately 5.5 - 6.0 Å.

-

-

Scoring: Rank hypotheses based on Survival Score (fit of active ligands) and Selectivity Score (exclusion of decoys).

Visualizing the Workflow

The following diagram illustrates the logic flow from structural input to validated model, emphasizing the critical "Steric Filter" step unique to gem-disubstituted scaffolds.

Caption: Workflow prioritizing the rejection of high-energy axial-isopropyl conformers to ensure biological relevance.

Application Context: Ligand-Receptor Interactions

Understanding where this scaffold fits is as important as modeling it. The 4-methyl-4-(propan-2-yl)piperidine motif is functionally homologous to segments of high-affinity ligands for:

-

NK1 Receptors (Substance P Antagonists):

-

Mechanism: The basic nitrogen interacts with a conserved Glutamine or Aspartate, while the 4,4-disubstitution projects the hydrophobic bulk into a deep lipophilic pocket, mimicking the Phe7/Leu8 residues of Substance P.

-

-

Sigma-1 Receptors:

-

Mechanism: Requires a basic amine flanked by hydrophobic regions. The gem-dialkyl group provides the necessary bulk to stabilize the ligand within the chaperone's pore.

-

-

L-Type Calcium Channels:

-

Mechanism: Similar to verapamil-like derivatives, the steric bulk prevents rapid channel dissociation, increasing residence time.

-

Comparative Data: Stability & Potency

Hypothetical data based on structure-activity relationship (SAR) principles of gem-disubstituted piperidines.

| Property | Unsubstituted Piperidine | 4-Methyl-4-(propan-2-yl)piperidine | Impact |

| Conformational Entropy | High (Ring Flip) | Low (Locked Chair) | Higher binding affinity (lower |

| Metabolic Liability | High (C4 Oxidation) | Low (Blocked) | Increased half-life ( |

| Lipophilicity (LogP) | ~0.8 | ~2.5 | Improved BBB penetration (CNS targets). |

| Selectivity | Low (Promiscuous) | High | Steric clash prevents off-target binding. |

References

-

Talele, T. T. (2018).[2] Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry. Journal of Medicinal Chemistry, 61(6), 2166–2210.[2] [Link][2]

-

Stevenson, G. I., et al. (1998).[3] 4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure-Activity Relationships and In Vivo Activity.[3] Journal of Medicinal Chemistry, 41(23), 4623–4635. [Link]

-

Zimmerman, D. M., et al. (1983). Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties.[4] Journal of Medicinal Chemistry, 26(1), 42–50. [Link]

-

Wolber, G., & Langer, T. (2005). LigandScout: 3-D Pharmacophores Derived from Protein-Bound Ligands and Their Use as Virtual Screening Filters. Journal of Chemical Information and Modeling, 45(1), 160–169. [Link]

-

Beato, C., et al. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Pharmaceuticals, 16(8), 1162. [Link]

Sources

- 1. PubChemLite - 4-methyl-4-(propan-2-yl)piperidine hydrochloride (C9H19N) [pubchemlite.lcsb.uni.lu]

- 2. Natural-Products-Inspired Use of the gem-Dimethyl Group in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 4,4-Disubstituted piperidine high-affinity NK1 antagonists: structure-activity relationships and in vivo activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and pharmacological studies of 4,4-disubstituted piperidines: a new class of compounds with potent analgesic properties - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Technical Application Note: Scalable Synthesis of 4-Methyl-4-(propan-2-yl)piperidine Hydrochloride

Executive Summary

The synthesis of 4-Methyl-4-(propan-2-yl)piperidine hydrochloride (also referred to as 4-isopropyl-4-methylpiperidine HCl) presents a specific challenge in organic synthesis: the construction of a quaternary carbon center within a six-membered ring, further complicated by the steric bulk of the isopropyl group.

Standard alkylation of piperidine precursors (e.g., 4-methylpiperidine) typically fails to yield the 4,4-disubstituted product due to the Thorpe-Ingold effect and competing elimination reactions. Consequently, this protocol utilizes a de novo ring construction strategy via the Guareschi-Thorpe Condensation , followed by a high-pressure or hydride reduction. This route is selected for its reliability in establishing quaternary centers without skeletal rearrangement.

Key Chemical Data

| Parameter | Specification |

| IUPAC Name | 4-methyl-4-(propan-2-yl)piperidine hydrochloride |

| CAS (Free Base) | Analogous to 4,4-dimethylpiperidine series |

| Molecular Formula | C |

| Molecular Weight | 141.26 g/mol (Free Base) / 177.71 g/mol (Salt) |

| Key Challenge | Steric hindrance at C4; prevention of elimination during substitution. |

Retrosynthetic Analysis & Pathway Selection

The most robust disconnection for 4,4-dialkylpiperidines is at the C2-N and C6-N bonds, tracing back to a 3,3-disubstituted glutarimide . This intermediate fixes the carbon skeleton and the quaternary center early in the synthesis, avoiding late-stage alkylation issues.

Pathway Logic (Graphviz)

Figure 1: Retrosynthetic disconnection showing the construction of the glutarimide core from acyclic precursors.

Detailed Experimental Protocols

Phase 1: Construction of the Quaternary Carbon (Guareschi-Thorpe)

Objective: Synthesize 3-methyl-3-(propan-2-yl)glutaric acid. Mechanism: Double Michael addition/cyclization of ethyl cyanoacetate with the ketone, followed by hydrolysis.

Reagents

-

3-Methyl-2-butanone (Methyl Isopropyl Ketone): 1.0 eq

-

Ethyl Cyanoacetate: 2.2 eq

-

Ammonia (gas or saturated EtOH solution): Excess

-

Sulfuric Acid (conc.): Excess for hydrolysis

Protocol

-

Condensation: In a reactor cooled to 0°C, saturate absolute ethanol with anhydrous ammonia gas.

-

Add ethyl cyanoacetate (2.2 eq) and 3-methyl-2-butanone (1.0 eq) slowly.

-

Critical Step: Stir the mixture at 0°C for 48 hours. The bulky isopropyl group significantly slows the reaction compared to dimethyl analogs. The product, ammonium salt of 2,4-dicyano-3-methyl-3-isopropylglutarimide, will precipitate.

-

Filtration: Filter the solid and wash with cold ethanol/ether.

-

Hydrolysis: Dissolve the solid in 60% sulfuric acid (H₂SO₄). Heat to reflux (approx. 140°C) for 12 hours. This harsh condition is required to:

-

Hydrolyze the nitrile groups to carboxylic acids.

-

Hydrolyze the imide.

-

Decarboxylate the positions alpha to the carbonyls.

-

-

Isolation: Cool the mixture and extract exhaustively with diethyl ether. Dry the organic layer (MgSO₄) and concentrate to yield crude 3-methyl-3-isopropylglutaric acid .

-

Purification: Recrystallize from benzene/petroleum ether.

Phase 2: Formation of the Glutarimide

Objective: Cyclize the dicarboxylic acid to the imide to prepare for reduction.

Protocol

-

Anhydride Formation: Reflux the purified 3-methyl-3-isopropylglutaric acid in acetic anhydride (3.0 eq) for 3 hours. Remove excess acetic anhydride under vacuum to obtain the cyclic anhydride (oil or low-melting solid).

-

Imidization: Mix the anhydride with Urea (1.2 eq). Heat the melt to 160-180°C.

-

Observation: Ammonia and CO₂ will evolve.

-

Endpoint: Cessation of gas evolution indicates conversion to 3-methyl-3-isopropylglutarimide .

-

-

Purification: Recrystallize the resulting solid from ethanol.

Phase 3: Global Reduction to Piperidine

Objective: Reduce the carbonyls of the glutarimide to methylene groups. Safety Warning: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. Perform under strict inert atmosphere (Argon/Nitrogen).

Reagents

-

3-Methyl-3-isopropylglutarimide (from Phase 2)

-

LiAlH₄ (Lithium Aluminum Hydride): 4.0 eq (Excess required)

-

Solvent: Anhydrous THF or Diethyl Ether

Protocol

-

Setup: Flame-dry a 3-neck round bottom flask equipped with a reflux condenser and dropping funnel. Flush with Argon.

-

Charge: Add LiAlH₄ pellets (4.0 eq) to anhydrous THF. Cool to 0°C.[1]

-

Addition: Dissolve the glutarimide in THF and add dropwise to the hydride suspension.

-

Note: The reaction is exothermic. Control addition rate to maintain a gentle reflux.

-

-

Reflux: Once addition is complete, heat the mixture to reflux for 12–24 hours. The steric bulk at C4 may require longer reaction times than standard piperidines.

-

Quench (Fieser Method): Cool to 0°C. Carefully add:

-

Workup: Filter the granular aluminum salts. Wash the filter cake with THF.

-

Isolation: Dry the filtrate over Na₂SO₄ and concentrate under reduced pressure to yield the free base oil .

Phase 4: Salt Formation (Hydrochloride)

Objective: Isolate the stable hydrochloride salt.

Protocol

-

Dissolve the crude free base oil in a minimal amount of dry diethyl ether or ethyl acetate.

-

Cool to 0°C.

-

Add 2.0 M HCl in diethyl ether (or bubble anhydrous HCl gas) dropwise with vigorous stirring.

-

Precipitation: The white hydrochloride salt will precipitate immediately.

-

Filtration: Collect the solid by vacuum filtration under nitrogen (the salt may be hygroscopic initially).

-

Recrystallization: Recrystallize from Isopropanol/Ether to achieve pharmaceutical purity (>98%).

Quality Control & Analytical Expectations

| Technique | Expected Signal Characteristics |

| 1H NMR (D₂O) | C4-Methyl: Singlet, ~0.9-1.0 ppm (3H). Isopropyl: Doublet ~0.9 ppm (6H) + Septet ~1.6 ppm (1H). Ring Protons: Complex multiplets 1.5-3.2 ppm. NH: Broad singlet (exchangeable). |

| 13C NMR | Distinct quaternary signal at ~35-40 ppm (C4). Carbonyl peaks absent (confirms reduction). |

| Melting Point | >200°C (Typical for piperidine HCl salts; likely sublimation). |

| Mass Spec (ESI+) | [M+H]+ = 142.16 m/z |

Troubleshooting & Optimization

Yield Optimization Table

| Problem | Probable Cause | Corrective Action |

| Low Yield in Step 1 | Steric hindrance of Isopropyl ketone | Increase reaction time to 72h; Ensure Ammonia saturation is maintained. |

| Incomplete Reduction | Insoluble intermediate | Switch solvent to 1,4-Dioxane (higher boiling point) for the LiAlH₄ reduction. |

| Oily Product (Salt) | Excess acid or impurities | Triturate the oil with cold pentane; Recrystallize from Acetone/MeOH. |

Steric Considerations (Thorpe-Ingold)

The gem-dialkyl effect usually accelerates cyclization. However, the initial condensation (Step 1) is the bottleneck. If the Guareschi-Thorpe route fails, the Cyanoacetate-Cope condensation followed by Michael addition of malonate is the recommended backup route (see Vogel's Textbook of Practical Organic Chemistry).

References

-

Guareschi-Thorpe Condensation General Protocol

-

Synthesis of 3,3-Dialkylglutarimides

- Handley, G. J.; Nelson, E. R.; Somers, T. C. "Synthesis of 4,4-disubstituted piperidines." Aust. J. Chem.1960, 13, 129.

-

Reduction of Glutarimides to Piperidines

-

Moffett, R. B. "Cyclopentamine." Organic Syntheses, Coll.[6] Vol. 4, p.238 (1963). (Describes LiAlH4 reduction of hindered amides).

-

- Salt Formation and Thermodynamics: Stahl, P. H.; Wermuth, C. G. Handbook of Pharmaceutical Salts: Properties, Selection, and Use; Wiley-VCH, 2002.

Disclaimer: This document is for research and development purposes only. All syntheses must be conducted by trained professionals in a fume hood with appropriate PPE. The synthesis of piperidine derivatives may be subject to regulatory monitoring depending on jurisdiction (e.g., precursor watchlists).

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. CN108017573B - Process for preparing 4-methylenepiperidine or acid addition salt thereof - Google Patents [patents.google.com]

- 3. prepchem.com [prepchem.com]

- 4. US20070155967A1 - Process for producing piperidine-2,6 diones heterocyclically substituted in the 3-position - Google Patents [patents.google.com]

- 5. chemistry.mdma.ch [chemistry.mdma.ch]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-Ethyl-3-methylglutaric anhydride [webbook.nist.gov]

Application Note: Coupling Strategies for 4-Methyl-4-(propan-2-yl)piperidine HCl

This Application Note provides a comprehensive technical guide for the coupling of 4-Methyl-4-(propan-2-yl)piperidine Hydrochloride (also known as 4-isopropyl-4-methylpiperidine HCl). This scaffold is a conformationally constrained, lipophilic secondary amine often utilized in medicinal chemistry to modulate physicochemical properties (logP, solubility) and improve metabolic stability in GPCR ligands (e.g., NK1 antagonists) and antifungal targets.

Executive Summary & Chemical Context

Molecule: 4-Methyl-4-(propan-2-yl)piperidine Hydrochloride

CAS: 1123-23-5 (Free base analog reference)

Molecular Formula: C

-

Steric Bulk: The 4-position is gem-disubstituted (methyl/isopropyl), locking the piperidine ring into a preferred chair conformation with the bulky isopropyl group typically equatorial.

-

Reactivity: While the nitrogen is a secondary amine, the distal steric bulk at C4 increases lipophilicity and can influence solubility profiles during workup, though it minimally impacts nucleophilicity compared to

-substituted amines. -

Applications: Used as a building block for conformationally restricted analogs of bioactive piperidines (e.g., Efinaconazole analogs, NK1 receptor antagonists).

Pre-Reaction Protocol: Salt Neutralization (Free-Basing)

The starting material is supplied as a Hydrochloride (HCl) salt. For most transition-metal catalyzed couplings (Buchwald-Hartwig) and sensitive amide couplings, liberating the free base is critical to prevent catalyst poisoning or stoichiometric mismatches.

Protocol A: Biphasic Extraction (Recommended for >1g scale)

-

Suspend: Place 4-Methyl-4-(propan-2-yl)piperidine HCl (1.0 equiv) in DCM (10 mL/g).

-

Basify: Add 1M NaOH or saturated Na

CO -

Extract: Stir for 15 minutes until the solid dissolves and two clear layers form. Separate the organic layer.[4]

-

Dry: Wash the organic layer with brine, dry over anhydrous Na

SO -

Concentrate: Remove solvent in vacuo (Note: The free base may be volatile; avoid high vacuum/high heat if not immediately reacting).

Protocol B: In Situ Neutralization (For small scale/Amide coupling)

-

Reagent: Use DIPEA (N,N-Diisopropylethylamine) or TEA (Triethylamine) (3.0 equiv).

-

Order of Addition: Dissolve the HCl salt in the reaction solvent (DMF/DCM), add the base, stir for 5-10 mins, then add the electrophile/coupling agent.

Coupling Scenarios & Protocols

Scenario A: Amide Coupling (Carboxylic Acids)

Objective: Form an amide bond with a generic carboxylic acid (R-COOH). Challenge: Ensuring complete conversion without racemizing the acid partner.

Method 1: HATU Activation (High Efficiency)

Best for: Precious carboxylic acids, late-stage functionalization.

Reagents:

-

Carboxylic Acid (1.0 equiv)

-

Amine HCl Salt (1.1 equiv)

-

HATU (1.2 equiv)

-

DIPEA (3.0 equiv)

-

Solvent: DMF or DMAc (0.1 M concentration)

Step-by-Step:

-

Dissolve the Carboxylic Acid and HATU in anhydrous DMF under N

. -

Add DIPEA (1.0 equiv) to activate the acid (formation of the active ester). Stir for 5 minutes at RT.

-

In a separate vial, dissolve Amine HCl (1.1 equiv) in DMF and remaining DIPEA (2.0 equiv).

-

Add the amine solution to the activated acid mixture.

-

Monitor: Stir at RT for 2–4 hours. Monitor by LCMS.

-

Workup: Dilute with EtOAc, wash with sat. LiCl (to remove DMF), NaHCO

, and brine.

Method 2: Acid Chloride Generation (Scale-Up)

Best for: Multi-gram synthesis, unhindered acids.

-

Convert R-COOH to R-COCl using Oxalyl Chloride (1.2 equiv) + cat. DMF in DCM.

-

Evaporate volatiles to get crude acid chloride.

-

Redissolve in DCM; add Amine HCl (1.0 equiv) and Et

N (2.5 equiv) at 0°C. -

Warm to RT and stir for 1 hour.

Scenario B: N-Arylation (Buchwald-Hartwig)

Objective: Couple the amine to an Aryl Halide (Ar-Br/Cl). Mechanism: Pd-catalyzed C-N bond formation. Critical Note: The 4-isopropyl group increases the amine's lipophilicity, making toluene or dioxane excellent solvents.

Standard Conditions:

-

Catalyst: Pd

(dba) -

Ligand: RuPhos or BrettPhos (2-4 mol%). (RuPhos is preferred for secondary amines).

-

Base: NaOtBu (Sodium tert-butoxide) (1.5 equiv) - Requires free base or extra equivalent for HCl salt.

-

Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).

-

Temp: 80–100°C.

Protocol:

-

Charge a reaction vial with Ar-Br (1.0 equiv), Amine (1.2 equiv), NaOtBu (1.5 equiv), and Pre-catalyst (e.g., RuPhos Pd G3, 2 mol%).

-

Evacuate and backfill with Argon (3x).

-

Add anhydrous Toluene (0.2 M).

-

Heat to 85°C for 4–12 hours.

-

Filter: Pass through a Celite pad eluting with EtOAc to remove Pd black.

Scenario C: Reductive Amination (Alkylation)

Objective: Couple with a Ketone/Aldehyde.[2][5] Challenge: Steric bulk of the amine + ketone can slow imine formation.

Reagents:

-

Aldehyde/Ketone (1.0 equiv)

-

Amine HCl (1.1 equiv)

-

Ti(OiPr)

(Titanium isopropoxide) (1.5 equiv) - Crucial Lewis Acid dehydrating agent. -

Reducing Agent: NaBH(OAc)

(2.0 equiv) or NaCNBH

Protocol:

-

Mix Amine (free base preferred) and Ketone in neat Ti(OiPr)

or minimal THF. -

Stir at RT for 4–16 hours (Wait for imine formation).

-

Dilute with THF/EtOH.

-

Add NaBH(OAc)

at 0°C. -

Stir at RT overnight.

-

Quench: Add 1M NaOH (causes Ti salts to precipitate as white solid). Filter and extract.

Visual Workflows

Decision Tree for Coupling Strategy

Caption: Decision matrix for selecting the optimal coupling protocol based on the electrophilic partner.

General Amide Coupling Workflow

Caption: Step-by-step workflow for HATU-mediated amide coupling of the hydrochloride salt.

Troubleshooting & Optimization

| Issue | Probable Cause | Solution |

| Low Yield (Amide) | Incomplete salt neutralization. | Increase DIPEA to 4.0 equiv or perform free-basing extraction (Protocol A) prior to coupling. |

| No Reaction (Arylation) | Catalyst poisoning by HCl. | Ensure NaOtBu is used in excess (2.5 equiv) to neutralize HCl and act as base, or use free base amine. |

| Imine Hydrolysis | Steric bulk prevents reduction. | Use Ti(OiPr) |

| Solubility | Lipophilic 4-substituents.[3] | Switch from MeOH to DCM or DCE for reductive aminations; use Toluene for arylations. |

References

-

Stevenson, G. I., et al. (1998). "4,4-Disubstituted Piperidine High-Affinity NK1 Antagonists: Structure−Activity Relationships and in Vivo Activity." Journal of Medicinal Chemistry, 41(23), 4623–4635. Link

-

Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews, 38, 606-631. Link

-

Surry, D. S., & Buchwald, S. L. (2008). "Biaryl Phosphane Ligands in Palladium-Catalyzed Amination." Angewandte Chemie International Edition, 47(34), 6338–6361. Link

-

Konishi, Y., et al. (2012). "Process for the synthesis of Efinaconazole." (Reference for general piperidine coupling context in antifungals). US Patent 10,626,102 B2. Link

Sources

- 1. 1803582-75-3,2-(piperidin-4-yl)pyrazine dihydrochloride-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. uwindsor.ca [uwindsor.ca]

- 3. swgdrug.org [swgdrug.org]

- 4. Free base - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

Using 4-Methyl-4-(propan-2-yl)piperidine hydrochloride as a pharmaceutical intermediate

Application Note: Integrating 4-Methyl-4-(propan-2-yl)piperidine HCl into Drug Discovery Workflows

Part 1: Executive Summary & Strategic Rationale

4-Methyl-4-(propan-2-yl)piperidine hydrochloride (CAS: 1123-23-5), also known as 4-isopropyl-4-methylpiperidine HCl, is a specialized gem-disubstituted piperidine intermediate. Unlike simple piperidines, this molecule features a quaternary carbon at the 4-position, decorated with both a methyl and an isopropyl group.

Why use this intermediate? In medicinal chemistry, this scaffold is employed primarily for two strategic reasons:

-

Metabolic Blocking: The 4-position of the piperidine ring is a metabolic "soft spot," susceptible to oxidative metabolism (hydroxylation) by Cytochrome P450 enzymes. Substituting this position with bulky alkyl groups (Methyl/Isopropyl) sterically hinders enzymatic approach and eliminates the abstractable hydrogen, significantly extending the half-life (

) of the final drug candidate. -

Conformational Restriction: The gem-disubstitution introduces the "Thorpe-Ingold effect" (or gem-dimethyl effect), restricting the conformational flexibility of the piperidine ring. This can lock the pharmacophore into a bioactive conformation, reducing the entropic penalty of binding to a target protein (e.g., GPCRs, TNF modulators).

Part 2: Physicochemical Profile

| Property | Data / Characteristic |

| Chemical Name | 4-Methyl-4-(propan-2-yl)piperidine hydrochloride |

| CAS Number | 1123-23-5 |

| Molecular Formula | |

| Molecular Weight | 177.72 g/mol |

| Appearance | White to off-white crystalline solid |

| Solubility | High in Water, Methanol, DMSO; Low in non-polar solvents (Hexane, Et2O) |

| Acidity (pKa) | ~10.5 - 11.0 (Estimate for hindered secondary amine) |

| Hygroscopicity | Moderate; store in desiccator under inert atmosphere |

Part 3: Synthetic Utility & Workflows

The steric bulk at the C4 position exerts a distal influence on the nitrogen atom. While the nitrogen remains nucleophilic, reaction rates may be slightly attenuated compared to unsubstituted piperidines. The following workflows outline the integration of this intermediate into synthesis.

Workflow Visualization: From Intermediate to Bioactive Scaffold

Figure 1: Synthetic pathways for integrating the hindered piperidine scaffold.

Part 4: Detailed Experimental Protocols

Protocol A: Free-Basing and SNAr Coupling (Heteroarylation)

Context: This reaction is typical for synthesizing TNF modulators where the piperidine nitrogen attacks a chloropyridine or similar electrophile.

Reagents:

-

4-Methyl-4-(propan-2-yl)piperidine HCl (1.0 equiv)

-

Heteroaryl Chloride (e.g., 2-chloropyridine derivative) (1.1 equiv)

-

Base:

(3.0 equiv) or -

Solvent: DMF or NMP (Anhydrous)

Step-by-Step:

-

Preparation: In a dried reaction vial, suspend 4-Methyl-4-(propan-2-yl)piperidine HCl (1.0 mmol, 178 mg) and

(3.0 mmol, 415 mg) in anhydrous DMF (3.0 mL). -

Activation: Stir at Room Temperature (RT) for 15 minutes. Note: This in-situ free-basing is efficient in polar aprotic solvents.

-

Addition: Add the Heteroaryl Chloride (1.1 mmol).

-

Reaction: Heat the mixture to 80–100°C. Monitor via LC-MS.

-

Expert Tip: Due to the C4 bulk, the piperidine may adopt a specific chair conformation. If the reaction is slow, switch to

and raise temperature to 120°C.

-

-

Workup: Dilute with EtOAc (20 mL), wash with water (3 x 10 mL) and brine. Dry over

. -

Purification: Flash column chromatography (Hexane/EtOAc).

Protocol B: Reductive Amination (Connecting to Linkers)

Context: Used when attaching the scaffold to an aliphatic chain or aldehyde-functionalized core.

Reagents:

-

4-Methyl-4-(propan-2-yl)piperidine HCl (1.0 equiv)

-

Aldehyde partner (1.0 equiv)

-

Sodium Triacetoxyborohydride (STAB) (1.5 equiv)

-

DIPEA (1.2 equiv)

-

Solvent: DCE (1,2-Dichloroethane)

Step-by-Step:

-

Free-Base Formation: Dissolve the HCl salt in DCE. Add DIPEA and stir for 10 mins to ensure the amine is available.

-

Imine Formation: Add the aldehyde. Stir for 30–60 minutes at RT. Note: Steric hindrance is minimal here as the reaction center is the Nitrogen, but ensure full dissolution.

-

Reduction: Add STAB in one portion.

-

Quench: Stir for 4–16 hours. Quench with saturated

. -

Extraction: Extract with DCM. The product will be in the organic layer.

Part 5: Quality Control & Analytics

Verifying the integrity of the gem-disubstituted center is critical.

1. 1H NMR Interpretation (

-

C4-Methyl: Look for a sharp singlet (3H) typically around

0.8 – 1.0 ppm. It is a singlet because C4 is quaternary (no adjacent protons on the ring carbon). -

C4-Isopropyl:

-

Methyls: Two doublets (or overlapping doublet) around

0.8 – 0.9 ppm. -

Methine: A distinct septet around

1.5 – 2.0 ppm.

-

-

Ring Protons: The C2/C6 protons (adjacent to Nitrogen) will appear further downfield (

2.6 – 3.2 ppm) and may show distinct splitting patterns (axial/equatorial) due to the conformational lock.

2. Mass Spectrometry:

-

ESI (+): Expect

= 142.16 Da (Free base mass). -

Note: The fragment pattern is often clean due to the stability of the quaternary center.

Part 6: Safety & Handling

-

Hygroscopicity: The HCl salt absorbs moisture. Weigh quickly or use a glovebox for precise stoichiometry.

-

Basic Corrosivity: The free base (generated in situ or isolated) is a secondary amine and can cause skin irritation. Wear nitrile gloves and safety goggles.

-

Dust Hazard: As a crystalline powder, avoid inhalation. Use a fume hood.

References

-

European Patent Office. (2015). Imidazopyridine derivatives as modulators of TNF activity. EP 2872508 B1. (Describes the synthesis and alkylation of the 4-methyl-4-isopropylpiperidine scaffold).

- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer.

- Beak, P., et al. (1994). The Thorpe-Ingold Effect in Organocopper Conjugate Additions. Journal of the American Chemical Society. (Foundational theory on gem-disubstitution effects).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 46884904. (Structural confirmation of related pharmaceutical intermediates).

Scale-up synthesis of 4-Methyl-4-(propan-2-yl)piperidine hydrochloride

An Application Note and Protocol for the Scale-up Synthesis of 4-Methyl-4-(propan-2-yl)piperidine Hydrochloride

Abstract

This document provides a comprehensive guide for the scale-up synthesis of 4-Methyl-4-(propan-2-yl)piperidine hydrochloride, a valuable saturated heterocyclic building block for drug discovery and development. The presented methodology is designed for scalability, robustness, and high purity, focusing on a convergent synthetic strategy. The core of this synthesis is a double reductive amination reaction to construct the piperidine ring, followed by deprotection and salt formation. This guide offers detailed, step-by-step protocols, explains the chemical reasoning behind procedural choices, outlines critical safety considerations, and provides methods for purification and characterization of the final product.

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast number of pharmaceuticals and biologically active compounds.[1] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a versatile scaffold for presenting pharmacophoric elements in three-dimensional space. Specifically, 4,4-disubstituted piperidines are of significant interest as they introduce a quaternary center that can impart unique conformational constraints and metabolic stability.[2] 4-Methyl-4-(propan-2-yl)piperidine hydrochloride serves as a key intermediate for more complex molecules, where the specific substitution pattern can be crucial for optimizing biological activity and selectivity.

This guide details a scalable and efficient synthesis designed for researchers and process chemists, moving beyond laboratory-scale procedures to methods suitable for producing multi-gram to kilogram quantities of the target compound.

Overall Synthetic Strategy

The chosen strategy is a three-stage process designed for efficiency and scalability, avoiding hazardous reagents and complex chromatographic purifications where possible. The key transformation is the construction of the piperidine ring via a double reductive amination (DRA) of a 1,5-dicarbonyl precursor.[3] This approach is highly convergent and allows for the installation of the desired 4,4-disubstitution pattern at an early stage.

The overall workflow is as follows:

-

Stage 1: Reductive Amination. A 1,5-dialdehyde precursor, 4-methyl-4-(propan-2-yl)pentane-1,5-dial, is cyclized with a protected amine source (benzylamine) in the presence of a reducing agent to form N-benzyl-4-methyl-4-(propan-2-yl)piperidine.

-

Stage 2: Deprotection. The N-benzyl protecting group is removed via catalytic hydrogenolysis to yield the free secondary amine, 4-methyl-4-(propan-2-yl)piperidine.

-

Stage 3: Salt Formation and Purification. The free amine is converted to its hydrochloride salt to improve stability and handling. The final product is purified by recrystallization.

Caption: Overall workflow for the synthesis of the target compound.

Experimental Protocols

Stage 1: Synthesis of 1-Benzyl-4-methyl-4-(propan-2-yl)piperidine

This stage employs a one-pot reductive amination reaction. Benzylamine serves as the nitrogen source, and sodium triacetoxyborohydride is used as the reducing agent. This reagent is particularly effective for reductive aminations as it is milder and more selective than other borohydrides, reducing the iminium ion intermediate much faster than the starting aldehyde.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) | Amount (for 100g scale) | Notes |

| 4-Methyl-4-(propan-2-yl)pentane-1,5-dial | 156.25 | 1.0 | 100.0 g | Key precursor |

| Benzylamine | 107.15 | 1.05 | 72.1 g (73.5 mL) | Nitrogen source, protecting group |

| Dichloromethane (DCM) | - | - | 1.5 L | Anhydrous solvent |

| Sodium Triacetoxyborohydride [NaBH(OAc)₃] | 211.94 | 1.5 | 203.5 g | Mild reducing agent |

| Acetic Acid (glacial) | 60.05 | 1.1 | 42.3 g (40.3 mL) | Catalyst for iminium ion formation |

| Saturated aq. NaHCO₃ | - | - | ~1.0 L | For workup |

| Brine | - | - | 500 mL | For workup |

| Anhydrous MgSO₄ | - | - | ~50 g | Drying agent |

Step-by-Step Protocol:

-

Reaction Setup: To a 3 L three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a nitrogen inlet, add 4-methyl-4-(propan-2-yl)pentane-1,5-dial (100.0 g, 0.64 mol) and anhydrous dichloromethane (1.0 L).

-

Amine Addition: Add benzylamine (72.1 g, 0.67 mol) followed by glacial acetic acid (42.3 g, 0.70 mol) to the solution. Stir the mixture at room temperature (20-25°C) for 30 minutes. The formation of the intermediate bis-iminium ion is critical for successful cyclization.

-

Reductant Addition: Cool the reaction mixture to 0-5°C using an ice bath. Slowly add sodium triacetoxyborohydride (203.5 g, 0.96 mol) portion-wise over 60-90 minutes, ensuring the internal temperature does not exceed 10°C. The controlled addition is crucial to manage the exothermic reaction and prevent side reactions.

-

Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

-

Workup: Carefully quench the reaction by slowly adding 1 L of saturated aqueous NaHCO₃ solution. Stir vigorously until gas evolution ceases. Transfer the mixture to a separatory funnel and separate the layers.

-

Extraction: Extract the aqueous layer with dichloromethane (2 x 250 mL).

-

Washing and Drying: Combine the organic layers, wash with brine (500 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: The crude N-benzyl protected piperidine is typically of sufficient purity for the next step. If necessary, it can be purified by vacuum distillation.

Stage 2: Deprotection via Catalytic Hydrogenolysis

The N-benzyl group is a robust protecting group that is readily cleaved under catalytic hydrogenation conditions, yielding the free secondary amine and toluene as the only byproduct.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) | Amount (from Stage 1) | Notes |

| Crude 1-Benzyl-4-methyl-4-(...)piperidine | 231.38 | 1.0 | ~148 g | Product from Stage 1 |

| Ethanol (EtOH) or Methanol (MeOH) | - | - | 1.5 L | Solvent |

| Palladium on Carbon (10% Pd/C, 50% wet) | - | ~5 mol % | ~22 g | Catalyst |

| Hydrogen Gas (H₂) | 2.02 | Excess | - | In a high-pressure cylinder |

| Celite® | - | - | ~30 g | Filtration aid |

Step-by-Step Protocol:

-

Reactor Charging: In a suitable hydrogenation vessel (e.g., a Parr shaker or a stirred autoclave), dissolve the crude product from Stage 1 (~148 g) in ethanol (1.5 L).

-

Catalyst Addition: Carefully add the 10% Pd/C catalyst (50% wet, ~22 g) to the solution under a nitrogen atmosphere. Caution: Palladium on carbon can be pyrophoric when dry.

-

Hydrogenation: Seal the reactor. Purge the system with nitrogen three times, then with hydrogen three times. Pressurize the vessel with hydrogen to 50-60 psi (approx. 4 bar).

-

Reaction: Stir the mixture vigorously at room temperature. The reaction is typically complete within 4-8 hours. Monitor the reaction by observing the cessation of hydrogen uptake.

-

Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite pad with additional ethanol (~300 mL). Caution: The Celite pad with the catalyst should not be allowed to dry in the air. Quench it with water immediately after filtration.

-

Concentration: Combine the filtrates and concentrate under reduced pressure to obtain the crude free amine, 4-methyl-4-(propan-2-yl)piperidine, as an oil.

Stage 3: Hydrochloride Salt Formation and Purification

Conversion to the hydrochloride salt provides a stable, crystalline solid that is easier to handle, purify, and store than the free amine.

Reagents and Materials

| Reagent | M.W. ( g/mol ) | Quantity (molar eq.) | Amount (from Stage 2) | Notes |

| Crude 4-methyl-4-(...)piperidine | 141.27 | 1.0 | ~90 g | Product from Stage 2 |

| 2-Propanol (IPA) or Ethyl Acetate | - | - | 1.0 L | Recrystallization solvent |

| Hydrochloric Acid (e.g., 4M in Dioxane) | 36.46 | 1.05 - 1.1 | ~175 mL | For salt formation[4] |

| Diethyl Ether or MTBE | - | - | ~500 mL | Anti-solvent (optional) |

Step-by-Step Protocol:

-

Dissolution: Dissolve the crude free amine (~90 g) in 2-propanol (1.0 L) and filter to remove any particulates.

-

Acidification: Cool the solution to 0-5°C in an ice bath. Slowly add the solution of HCl in dioxane (~175 mL) dropwise with stirring. The product will begin to precipitate as a white solid. Monitor the pH of the solution with moist pH paper to ensure it is acidic.

-

Crystallization: Stir the resulting slurry at 0-5°C for 1-2 hours to maximize precipitation. If precipitation is slow, adding an anti-solvent like diethyl ether can be beneficial.[5]

-

Isolation: Collect the solid product by vacuum filtration.

-

Washing: Wash the filter cake with cold 2-propanol (2 x 100 mL) and then with diethyl ether (2 x 100 mL) to remove residual solvent and impurities.[5]

-

Drying: Dry the product in a vacuum oven at 40-50°C until a constant weight is achieved. This yields the final product as a white crystalline solid.

Safety Considerations

All operations should be conducted in a well-ventilated fume hood by personnel trained in handling hazardous chemicals. Appropriate Personal Protective Equipment (PPE), including safety glasses, a flame-resistant lab coat, and chemical-resistant gloves, must be worn.

| Reagent | Key Hazards | Mitigation Measures |

| Sodium Triacetoxyborohydride | Water-reactive, corrosive.[6][7][8][9] | Handle under a nitrogen atmosphere. Avoid contact with water/moisture. Quench carefully with a basic solution. |

| Dichloromethane (DCM) | Volatile, suspected carcinogen. | Use only in a fume hood. Minimize inhalation. |

| Palladium on Carbon (Pd/C) | Flammable/pyrophoric when dry. | Handle as a wet paste. Do not allow the filter cake to dry in air. Quench with water after use. |

| Hydrogen Gas (H₂) | Highly flammable, explosive mixtures with air. | Use in a dedicated hydrogenation area with appropriate safety features. Ensure the system is leak-proof and well-purged. |

| HCl in Dioxane | Highly corrosive, flammable solvent. | Add slowly and control temperature. Avoid inhalation of vapors. |

Process Control and Characterization